![molecular formula C24H28BrN3O2 B2568562 2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol CAS No. 105258-21-7](/img/structure/B2568562.png)
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol is a synthetic compound with potential applications in scientific research. It is commonly referred to as BRD0705 and is classified as a selective estrogen receptor modulator (SERM). The compound has been shown to have a high affinity for estrogen receptors and has been studied for its potential use in the treatment of breast cancer.
Mécanisme D'action
BRD0705 works by binding to estrogen receptors in the body. It can either act as an agonist or antagonist, depending on the tissue type. In breast tissue, BRD0705 acts as an antagonist and blocks the growth of cancer cells. In bone tissue, BRD0705 acts as an agonist and promotes bone growth.
Biochemical and Physiological Effects:
BRD0705 has several biochemical and physiological effects in the body. It can block the growth of breast cancer cells, increase bone density, and prevent bone loss. Additionally, BRD0705 has been shown to have anti-inflammatory effects and can reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD0705 in lab experiments is its high affinity for estrogen receptors. This makes it a useful tool for studying estrogen receptor signaling pathways. Additionally, BRD0705 has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using BRD0705 in lab experiments is its complex synthesis process. This can make it difficult and expensive to obtain the compound for research purposes.
Orientations Futures
There are several future directions for research involving BRD0705. One area of interest is its potential use in the treatment of breast cancer. Researchers are studying the compound to determine its efficacy in blocking the growth of cancer cells and preventing metastasis. Additionally, researchers are studying the compound's effects on bone health and its potential use in the treatment of osteoporosis. Finally, researchers are studying the compound's anti-inflammatory effects and its potential use in the treatment of cardiovascular disease.
Méthodes De Synthèse
The synthesis of BRD0705 involves several steps, including the formation of a pyrimidine ring and the introduction of a bromophenyl group. The final step involves the addition of a hexyl and methoxy group to the phenol ring. The synthesis of BRD0705 is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
BRD0705 has been studied for its potential use in breast cancer research. It has been shown to have a high affinity for estrogen receptors and can block the growth of breast cancer cells. Additionally, BRD0705 has been studied for its potential use in bone health research. It has been shown to increase bone density and prevent bone loss in animal models.
Propriétés
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O2/c1-4-5-6-7-8-17-13-19(20(29)14-21(17)30-3)23-22(15(2)27-24(26)28-23)16-9-11-18(25)12-10-16/h9-14,29H,4-8H2,1-3H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMQCLJWZDPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1OC)O)C2=NC(=NC(=C2C3=CC=C(C=C3)Br)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

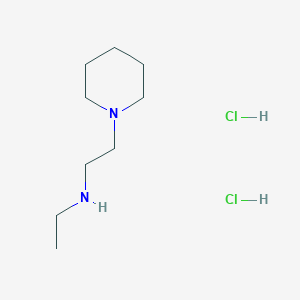
![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2568480.png)
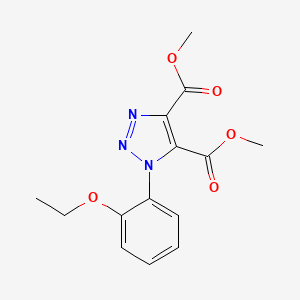
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)

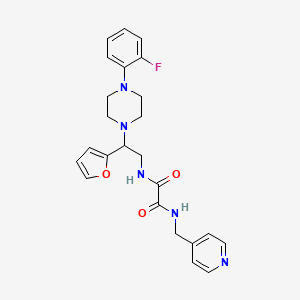
![(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2568490.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)
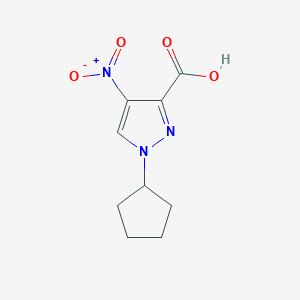
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
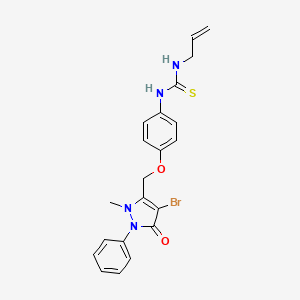
![1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2568500.png)
